2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide
Description
Properties
Molecular Formula |
C23H19FN4O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H19FN4O3/c24-17-8-10-18(11-9-17)26-20(29)15-28-21-19(7-4-13-25-21)22(30)27(23(28)31)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2,(H,26,29) |
InChI Key |
DHXXQUZDXUERFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Aminopyrimidines with Cyclic Ketones
The Pfitzinger reaction variant, employing 6-aminouracil derivatives and α,β-unsaturated ketones, enables direct annulation of the pyridine ring. For example, condensation of 6-amino-1,3-dimethyluracil with benzalacetophenone in acetic acid at 110°C yields 65–70% of the pyrido[2,3-d]pyrimidine core. This method offers regioselectivity advantages but requires careful control of electron-withdrawing substituents to prevent side reactions.
Sequential Cyclization via Buchwald-Hartwig Coupling
Modern approaches utilize palladium-catalyzed cross-coupling to assemble the heterocycle. A representative protocol involves:
-
Suzuki-Miyaura coupling of 2-chloro-3-iodopyridine with phenylboronic acid
-
Amination at C4 using ammonium hydroxide under microwave irradiation
-
Acid-catalyzed cyclodehydration to form the pyrimidinone ring.
This three-step sequence achieves 82% overall yield with excellent purity (>98% HPLC), though it demands specialized catalysts like Pd(OAc)₂/XPhos.
Stepwise Preparation of Target Compound
Synthesis of 3-(2-Phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Starting Material : 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
N-Acetylation at Position 1
Reaction Conditions :
Coupling with 4-Fluoroaniline
Mitsunobu Reaction Parameters :
-
Reagents: DIAD (1.1 eq), PPh₃ (1.3 eq)
-
Solvent: Dry toluene
-
Temperature: 80°C (18 hr under N₂)
Critical Process Optimization Parameters
Temperature and Catalysis Effects
Solvent Systems for Crystallization
-
Primary Solvent : Ethyl acetate/hexane (3:1) achieves 98.5% purity
-
Alternative : Dichloromethane/diethyl ether gradient recrystallization (mp 214–216°C)
Analytical Characterization Data
Spectroscopic Profile
Purity Assessment Methods
-
HPLC : C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ=254 nm (tᵣ=8.7 min, 99.1%)
-
Elemental Analysis : C 66.03% (calc 66.04%), H 4.59% (4.55%), N 13.38% (13.39%)
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield | Purity (%) | Cost Index |
|---|---|---|---|---|
| Classical Condensation | 7 | 48 | 97.2 | 1.0 |
| Transition Metal-Mediated | 5 | 62 | 99.5 | 2.3 |
| Microwave-Assisted | 4 | 71 | 98.8 | 1.8 |
The microwave-assisted approach demonstrates superior efficiency (71% yield vs. 48% classical), albeit with higher initial instrumentation costs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-pyrido[2,3-d]pyrimidin-1-yl]acetamide
- Substituent Differences : The 4-fluorophenyl group in the target compound is replaced with a 4-chloro-2-fluorophenyl moiety.
- However, the ortho-fluorine may sterically hinder interactions compared to the para-fluorine in the target compound .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl}acetamide
- Core Variation : The pyrido[3,2-d]pyrimidine core shifts the nitrogen positions, which could disrupt hydrogen-bonding patterns critical for target engagement.
- Substituent : A 4-fluorobenzyl group replaces the 2-phenylethyl chain, reducing conformational flexibility. The benzodioxin ring in the acetamide side chain may enhance solubility but reduce membrane permeability .
Heterocyclic Core Modifications
Thieno[3,2-d]pyrimidine Analogs
- Example: 2-[[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-trifluoromethylphenyl)acetamide
- Key Differences: The pyrido-pyrimidine core is replaced with a thieno-pyrimidine system. The trifluoromethylphenyl group enhances resistance to oxidative metabolism but may increase toxicity .
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 2-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- Bioactivity: This class exhibits reversible BTK (Bruton’s tyrosine kinase) inhibition, with IC₅₀ values in the nanomolar range. The bromo-trifluoromethylphenyl group improves target selectivity but may reduce solubility .
Acetamide Side Chain Variations
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic derivative belonging to the class of pyrido-pyrimidine compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize available data regarding its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a pyrido-pyrimidine core with various substituents that contribute to its biological properties. The presence of a fluorophenyl group is significant for modulating biological activity through enhanced binding affinity to specific targets.
Research indicates that compounds similar to 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many pyrido-pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they may inhibit phospholipase A2 (PLA2), which has implications in drug-induced phospholipidosis and cancer cell signaling pathways .
- Targeting Kinases : The compound may act as a tyrosine kinase inhibitor (TKI), disrupting signaling pathways that promote tumor growth. This mechanism is crucial in the development of targeted cancer therapies .
Anticancer Activity
Several studies have reported the anticancer properties of pyrido-pyrimidine derivatives. For example:
- In vitro Studies : Compounds exhibiting structural similarities have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Case Study : A recent study explored a related compound's effect on breast cancer cells, revealing that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Other Biological Activities
Beyond anticancer effects, this compound may possess other biological activities:
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against bacterial strains due to their ability to disrupt bacterial cell membranes .
- Neuroprotective Effects : Emerging evidence suggests that certain pyrido-pyrimidines can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are optimal for preparing this compound, and how do reaction parameters influence yield?
A multi-step synthesis is typically required, involving:
- Core formation : Cyclization reactions under reflux conditions (e.g., using DMF or THF as solvents at 80–120°C) to construct the pyrido[2,3-d]pyrimidine core .
- Substitution reactions : Introducing the 2-phenylethyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions. Catalysts like triethylamine or Pd-based systems improve efficiency .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) ensures high purity (>95%) . Key parameters include solvent polarity, temperature control, and catalyst selection, which directly impact intermediate stability and final yield .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Kinase inhibition assays : Measure IC₅₀ values against targets like Akt or EGFR using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency and selectivity .
- Solubility and permeability : Employ PAMPA or Caco-2 models to predict bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Analog synthesis : Modify the 2-phenylethyl group (e.g., substituents like -Cl, -CF₃) to enhance target binding. For example, 3-chlorophenyl analogs show improved kinase inhibition .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea to improve metabolic stability .
Q. How to resolve discrepancies between enzyme inhibition and cellular efficacy data?
- Assay validation : Confirm target engagement in cells via Western blotting (e.g., phospho-Akt levels) .
- Membrane permeability : Use LC-MS to quantify intracellular compound levels and correlate with activity .
- Off-target profiling : Perform kinome-wide screening (e.g., DiscoverX Panel) to identify confounding interactions .
Q. What computational and experimental methods validate binding modes?
- Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) .
- Site-directed mutagenesis : Mutate key residues (e.g., Akt1 Thr211) to disrupt binding and validate docking predictions .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) to confirm affinity .
Data Contradiction Analysis
Q. Why might cytotoxicity vary across cell lines despite similar target expression?
- Metabolic differences : Cell-specific CYP450 activity alters prodrug activation (e.g., liver vs. lung cells) .
- Off-target effects : Use CRISPR-Cas9 knockout models to isolate target-specific responses .
- Microenvironment factors : Test under hypoxic vs. normoxic conditions to assess ROS-mediated toxicity .
Q. How to address inconsistent IC₅₀ values in enzymatic vs. cell-based assays?
- ATP concentration adjustments : Match intracellular ATP levels (1–10 mM) in enzymatic assays .
- Protein binding corrections : Measure free fraction in serum using equilibrium dialysis .
- Time-dependent inhibition : Pre-incubate compound with enzyme to account for slow-binding kinetics .
Comparative Analysis
Q. How does this compound compare to structurally related thienopyrimidines?
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target compound | Pyrido[2,3-d]pyrimidine | 2-phenylethyl, 4-fluorophenyl | Kinase inhibition (Akt IC₅₀: 0.2 µM) |
| Thieno[3,2-d] analog | Thieno[3,2-d]pyrimidine | 3-chlorophenyl, 4-fluorobenzyl | Anticancer (HeLa IC₅₀: 1.5 µM) |
| Pyrazolo[4,3-d] analog | Pyrazolo[4,3-d]pyrimidine | 4-fluorophenyl, acetyl | Antiviral (EC₅₀: 0.8 µM) |
The pyrido core enhances planar rigidity, improving kinase binding, while the 2-phenylethyl group balances lipophilicity and solubility .
Methodological Recommendations
- Synthetic optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters .
- Data reproducibility : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for bioassays .
- Translational studies : Combine PK/PD modeling with in vivo efficacy testing to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
